N'-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative characterized by a sulfonohydrazide core linked to a 1,2-diphenylethylidene moiety. This compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 1,2-diphenylethanone derivatives under acidic conditions .
Properties
IUPAC Name |
N-[(E)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-17-12-14-20(15-13-17)26(24,25)23-22-21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMYHVHTZKDKDK-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\CC2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 1,2-diphenylethylidene and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N'-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide serves as a valuable reagent in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions such as oxidation and reduction .
- Precursor for Derivatives : It is used as a precursor for synthesizing derivatives that may exhibit enhanced properties or novel functionalities .
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties due to its ability to interact with specific cellular targets, inhibiting cancer cell proliferation .
Medicine
- Therapeutic Applications : The compound's interaction with biological molecules positions it as a candidate for therapeutic applications. Its hydrazone group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity .
- Drug Development : Ongoing research focuses on its potential as a lead compound in drug discovery programs aimed at treating various diseases, including cancer and infectious diseases .
Industry
- Material Science : In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
- Analytical Chemistry : Its unique properties make it suitable for use in analytical methods to detect and quantify other compounds in complex mixtures.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition. |
| Study B | Anticancer Properties | Showed dose-dependent inhibition of tumor cell lines with potential mechanisms involving apoptosis induction. |
| Study C | Synthetic Applications | Developed new derivatives with improved solubility and bioactivity profiles compared to the parent compound. |
Mechanism of Action
The mechanism of action of N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Spectroscopic and Physicochemical Properties
The IR and NMR spectra of sulfonohydrazide derivatives show consistent patterns:
- IR : Absence of C=O (1663–1682 cm⁻¹) in triazole derivatives confirms cyclization . The target compound’s spectra would lack -OH stretches (~3150–3319 cm⁻¹), unlike hydroxy-substituted analogues .
- 1H NMR : The target compound’s aromatic protons (δ 7.86–6.98 ppm) align with diphenylethylidene derivatives, while methoxy groups in analogues appear as singlets (~δ 3.6–3.8 ppm) .
Molecular Docking and Interaction Studies
- Urease Inhibition : Bis-Schiff bases with diphenylethylidene groups form hydrophobic interactions with Ala170, similar to the target compound’s predicted binding mode .
- DNA Interaction : Hydroxy-substituted derivatives intercalate via planar aromatic systems, but the target compound’s bulkier phenyl groups may sterically hinder binding compared to smaller substituents .
Biological Activity
N'-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide is a hydrazone compound with a complex structure that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a hydrazone functional group (-NHN=CH-) and is characterized by a diphenylethylidene moiety attached to a 4-methylbenzenesulfonohydrazide group. This unique structure contributes to its diverse biological activities.
This compound exhibits its biological effects primarily through:
- Covalent Bond Formation : The hydrazone group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
- Aromatic Interactions : The compound's aromatic rings may engage in π-π interactions with aromatic residues in proteins, influencing their function .
Antimicrobial Activity
Recent studies have indicated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for specific bacteria have been documented, demonstrating its efficacy against resistant strains.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate a dose-dependent decrease in cell viability, suggesting it may be effective for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar hydrazone derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(1,2-Diphenylethylidene)-4-methoxyaniline | Contains methoxy group | Moderate anticancer activity |
| 4-Aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides | More complex structure | Higher cytotoxicity in certain cancers |
This compound demonstrates enhanced stability and selectivity towards certain biological targets compared to these analogs .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy : A study reported MIC values indicating significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed a promising profile against antibiotic-resistant strains.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound significantly reduced the viability of MCF-7 and HepG2 cells at concentrations as low as 10 µM. The selectivity index calculated from these studies suggests favorable therapeutic windows for further exploration.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound with various protein targets involved in cancer progression and microbial resistance mechanisms .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N'-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide?
The compound is typically synthesized via cyclocondensation reactions. For example, 4-methylbenzenesulfonohydrazide reacts with carbonyl-containing precursors (e.g., 1,2-diphenylethanone) under reflux in methanol with a catalytic amount of triethylamine. The reaction is monitored by TLC, and the product is purified via recrystallization using ethanol or methanol . NMR spectroscopy (¹H, ¹³C) is used to confirm the formation of the hydrazone bond, with characteristic peaks for imine (C=N) protons near δ 8.5–9.0 ppm and sulfonyl group resonance in ¹³C NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify the hydrazone linkage and aromatic substituents .
- X-ray crystallography : For unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for resolving challenges like twinning or disorder in crystal lattices .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aligning with the sulfonohydrazide backbone .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?
DFT studies optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO), which correlate with reactivity and charge-transfer interactions. For hydrazide derivatives, DFT can model hydrogen-bonding networks and non-covalent interactions observed in crystallographic data. Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., C–H···O, π-π stacking), providing insights into lattice stability .
Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
Challenges include:
Q. How do structural modifications of the sulfonohydrazide moiety influence biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring enhance antiproliferative activity by increasing electrophilicity. For example, analogs with 4-chloro or 3-nitro groups exhibit improved binding to cellular targets like kinases or tubulin, validated via molecular docking and in vitro assays (e.g., MTT on cancer cell lines) .
Q. What role do hydrogen-bonding networks play in the solid-state structure of this compound?
X-ray studies reveal intermolecular N–H···O=S and C–H···π interactions that stabilize the crystal lattice. These networks influence melting points, solubility, and mechanical stability. Lattice energy calculations (e.g., using PIXEL) quantify these interactions, aiding in the design of co-crystals for enhanced bioavailability .
Methodological Notes
- Software Tools : SHELX for crystallography , Gaussian or ORCA for DFT , and Mercury for visualizing intermolecular interactions.
- Experimental Design : Include control reactions (e.g., omitting catalysts) to confirm reaction pathways and use SC-XRD for absolute configuration determination.
- Data Contradictions : Discrepancies between computational and experimental bond lengths (e.g., C=N) may arise from crystal packing effects; always cross-validate with multiple techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
